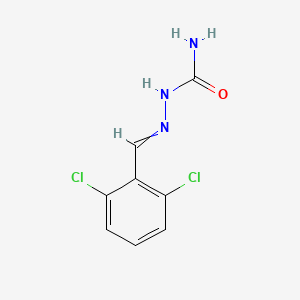
1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the necessary substituents.
Halogenation: The aromatic compound undergoes halogenation to introduce the chloro and fluoro groups.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents.
Ketone Formation: The final step involves the formation of the ketone group through a reaction with a suitable carbonyl compound under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-fluoro-4-methylthio)phenyl)propan-2-one: Similar structure but lacks the trifluoromethyl group.
1-Chloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the thio group.
1-Chloro-1-(2-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but contains a methoxy group instead of a thio group.
The uniqueness of this compound lies in the presence of both the trifluoromethylthio group and the combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7ClF4OS |
|---|---|
Peso molecular |
286.67 g/mol |
Nombre IUPAC |
1-chloro-1-[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-3-2-6(4-8(7)12)17-10(13,14)15/h2-4,9H,1H3 |
Clave InChI |
IOBQWOPOGXTEAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)













